Home > Products > Screening Compounds P37500 > Darifenacin Impurity
Darifenacin Impurity - 1048979-09-4

Darifenacin Impurity

Catalog Number: EVT-1478649
CAS Number: 1048979-09-4
Molecular Formula: C28H30N2O2
Molecular Weight: 426.55
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Darifenacin impurities refer to any unintended chemical substances present in Darifenacin, a selective M3 muscarinic acetylcholine receptor antagonist. These impurities arise during the manufacturing process of the drug substance. They can be classified as organic impurities, inorganic impurities, or residual solvents.

Darifenacin Hydrobromide

Compound Description: Darifenacin hydrobromide, marketed under the brand name Enablex, is a medication used to treat overactive bladder. It functions as an M3 muscarinic acetylcholine receptor antagonist. [] It is prescribed to manage symptoms such as urinary urgency, frequency, and incontinence attributed to detrusor instability. [] Despite its therapeutic benefits, Darifenacin Hydrobromide exhibits limited aqueous solubility and undergoes significant first-pass metabolism in the liver, resulting in low bioavailability (15.4%–18.6%). [] Consequently, several research studies aim to improve its delivery and bioavailability using various techniques, including the development of nanostructured lipid carriers (NLCs), self-emulsifying drug delivery systems (SEDDS), and nano-liposomes. [, , ]

5-(2-Bromoethyl)-2,3-dihydrobenzofuran

Compound Description: 5-(2-Bromoethyl)-2,3-dihydrobenzofuran (BEDBF) is a crucial starting material in synthesizing Darifenacin Hydrobromide. [] Its presence as an impurity in the final drug substance is concerning due to its potential genotoxicity. [] Regulatory guidelines necessitate stringent control and monitoring of such impurities in pharmaceuticals due to potential health risks. []

5-(2-Chloroethyl)-2,3-dihydrobenzofuran

Compound Description: Identified as a potential impurity arising during the synthesis of Darifenacin Hydrobromide, 5-(2-Chloroethyl)-2,3-dihydrobenzofuran (CEDBF) raises concerns due to its structural similarity to BEDBF, a known potential genotoxic impurity. [] The presence of such impurities, even in trace amounts, necessitates careful monitoring and control during drug manufacturing to ensure patient safety.

Oxidized 5-(2-Bromoethyl)benzofuran

Compound Description: This compound represents an oxidized form of BEDBF, another starting material in Darifenacin Hydrobromide synthesis. Like its precursor, Oxidized 5-(2-Bromoethyl)benzofuran is flagged as a potential genotoxic impurity. [] Its presence in the final drug substance can occur due to incomplete reactions or degradation during manufacturing.

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-2-oxo-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-A)

Compound Description: Identified as a process-related impurity and a degradation product in Darifenacin Hydrobromide, Imp-A forms under oxidative conditions. [] Its structure, elucidated through LC-MS/MS(n), NMR, IR, and EA analyses, confirms its relationship to Darifenacin. [] The identification and characterization of such impurities are crucial for developing robust manufacturing processes and ensuring drug safety and efficacy.

2-[1-(2-Benzofuran-5-yl-ethyl)-pyrrolidin-3-yl]-2,2-diphenylacetamide (Imp-B)

Compound Description: Identified alongside Imp-A, Imp-B represents another process-related impurity and degradation product observed in Darifenacin Hydrobromide. [] Similar to Imp-A, its discovery and structural characterization, achieved through techniques such as LC-MS/MS(n), NMR, and IR, underscore the importance of impurity profiling during pharmaceutical development. This knowledge is vital for optimizing manufacturing processes to minimize the formation of such impurities.

2-{1-[2-(2,3-Dihydrobenzofuran-5-yl)-ethyl]-1-oxy-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-C)

Compound Description: Imp-C, alongside Imp-A and Imp-B, has been identified as a process-related impurity and degradation product found in Darifenacin Hydrobromide. [] Its structure, elucidated through methods including LC-MS/MS(n), NMR, IR, and EA, emphasizes the importance of comprehensive impurity profiling during drug development. This systematic analysis is crucial for understanding potential degradation pathways and ensuring the quality and safety of the final drug product.

2-{1-[2-(7-Bromo-2,3-dihydrobenzofuran-5-yl)-ethyl]-pyrrolidin-3-yl}-2,2-diphenylacetamide (Imp-D)

Compound Description: Identified as both a process-related impurity and a stress degradant in Darifenacin Hydrobromide, Imp-D highlights a potential vulnerability of the drug substance during manufacturing and storage. [] Its characterization, achieved through a combination of LC-MS/MS(n), NMR, IR, and EA, underscores the power of analytical techniques in modern pharmaceutical analysis for identifying and controlling impurities. [] This information is essential for establishing appropriate manufacturing conditions and storage guidelines to ensure the quality and safety of the drug product.

Overview

Darifenacin impurity refers to the various unwanted chemical by-products that can arise during the synthesis of darifenacin hydrobromide, a potent muscarinic M3 receptor antagonist used primarily for treating overactive bladder syndrome. The identification and characterization of these impurities are crucial for ensuring the safety, efficacy, and regulatory compliance of pharmaceutical products containing darifenacin.

Source

Darifenacin hydrobromide is synthesized through several chemical processes that involve multiple reaction steps, including alkylation and crystallization. During these processes, impurities can form due to side reactions or degradation under specific conditions. The primary sources of these impurities include the raw materials used in synthesis, reaction conditions (e.g., temperature, pH), and storage conditions.

Classification

The impurities associated with darifenacin can be classified based on their structural characteristics and formation mechanisms. Common types include:

  • Process-related impurities: These are formed during the synthesis and may include unreacted starting materials or by-products from side reactions.
  • Degradation products: These arise from the chemical breakdown of darifenacin under various stress conditions such as hydrolysis, oxidation, or thermal degradation.
Synthesis Analysis

Methods

The synthesis of darifenacin hydrobromide involves several key steps:

  1. Alkylation: An intermediate compound undergoes alkylation in the presence of a base.
  2. Isolation: The product is isolated through phase separation and solvent extraction.
  3. Crystallization: The crude product is purified by crystallization from appropriate solvents.

Technical Details

The synthesis typically employs solvents such as toluene or cyclohexane for extraction, followed by treatment with hydrobromic acid to yield darifenacin hydrobromide. The reaction times and temperatures are carefully controlled to optimize yield and minimize impurity formation .

Molecular Structure Analysis

Structure

Darifenacin has a complex molecular structure characterized by multiple functional groups that contribute to its pharmacological activity. The chemical structure includes a diphenylmethyl moiety and a pyrrolidine ring, which are essential for its interaction with muscarinic receptors.

Data

The molecular formula for darifenacin is C23H26BrN1O2C_{23}H_{26}BrN_1O_2, with a molecular weight of approximately 428.37 g/mol. Structural elucidation of impurities often involves techniques such as nuclear magnetic resonance spectroscopy and mass spectrometry, confirming their identities based on molecular ion peaks .

Chemical Reactions Analysis

Reactions

Darifenacin can undergo various chemical reactions leading to impurity formation:

  • Hydrolysis: Under acidic or basic conditions, darifenacin may hydrolyze to form degradation products.
  • Oxidation: Exposure to oxidative agents can lead to the formation of oxidized derivatives.
  • N-dealkylation: This reaction can result in the loss of alkyl groups from the molecule, producing different impurity profiles .

Technical Details

Forced degradation studies are critical for understanding how darifenacin behaves under stress conditions. These studies help identify potential degradation pathways and establish stability-indicating methods for quality control .

Mechanism of Action

Process

Darifenacin exerts its therapeutic effects by selectively antagonizing muscarinic M3 receptors in the bladder, leading to reduced detrusor muscle contractions and increased bladder capacity. This mechanism is crucial for alleviating symptoms associated with overactive bladder syndrome.

Data

The binding affinity of darifenacin for muscarinic receptors is significantly higher compared to other receptor subtypes, contributing to its selectivity and efficacy in clinical settings .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically exists as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as methanol and ethanol but poorly soluble in water.

Chemical Properties

  • Stability: Darifenacin is stable under neutral and mildly acidic conditions but can degrade under strong acidic or basic environments.
  • Melting Point: The melting point ranges between 200°C - 210°C, which is indicative of its crystalline nature .
Applications

Scientific Uses

Darifenacin impurity analysis plays a vital role in pharmaceutical development and quality assurance. Understanding these impurities helps in:

  • Formulation Development: Ensuring that formulations meet regulatory standards for purity.
  • Stability Studies: Evaluating how darifenacin behaves under different storage conditions.
  • Safety Assessments: Identifying potential toxicological risks associated with impurities.

Properties

CAS Number

1048979-09-4

Product Name

Darifenacin Impurity

Molecular Formula

C28H30N2O2

Molecular Weight

426.55

Synonyms

(3S)-1-[2-(3-Ethenyl-4-hydroxyphenyl)ethyl]-α,α-diphenyl-3-pyrrolidineacetamide; UK-201705

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.